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Compound of Interest

Compound Name: 3-Acetamidophenylboronic acid

Cat. No.: B1265862 Get Quote

CAS Number: 78887-39-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
3-Acetamidophenylboronic acid is a versatile synthetic intermediate with significant

applications in medicinal chemistry, organic synthesis, and the development of chemical

sensors. Its unique structural features, combining a phenylboronic acid moiety with an

acetamido group, make it a valuable building block for the synthesis of complex organic

molecules, including potent enzyme inhibitors and bioconjugates. This guide provides a

comprehensive overview of the chemical properties, synthesis, and key applications of 3-
acetamidophenylboronic acid, supported by detailed experimental protocols and data.

Chemical and Physical Properties
3-Acetamidophenylboronic acid, also known as (3-acetamidophenyl)boronic acid, is a stable,

crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table

below.
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Property Value Reference(s)

CAS Number 78887-39-5 [2]

Molecular Formula C₈H₁₀BNO₃ [2]

Molecular Weight 178.98 g/mol [2]

Appearance
Light orange to yellow to green

crystalline powder
[2]

Melting Point 135-140 °C [3]

Synonyms
3-Acetamidobenzeneboronic

acid
[3]

Purity ≥95% [3]

Storage Store at room temperature [2]

Synthesis
A common synthetic route to 3-acetamidophenylboronic acid involves a multi-step process

starting from 3-nitrobromobenzene. The key steps include a palladium-catalyzed coupling

reaction with a diboron reagent, followed by reduction of the nitro group and subsequent

acetylation.

Experimental Protocol: Synthesis of 3-
Acetamidophenylboronic Acid
Step 1: Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester

To a reaction flask, add 3-nitrobromobenzene (1 equivalent), bis(pinacolato)diboron (1.1

equivalents), and potassium acetate (1.5 equivalents).

Add a palladium catalyst, such as PdCl₂(dppf) (0.03 equivalents), and a suitable solvent like

dioxane.

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for several

hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Once the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove solid byproducts.

Concentrate the filtrate under reduced pressure to obtain the crude 3-nitrophenylboronic acid

pinacol ester, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

Dissolve the 3-nitrophenylboronic acid pinacol ester in a suitable solvent, such as ethanol or

ethyl acetate.

Add a reducing agent, for example, palladium on carbon (Pd/C) (10 mol%).

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr

hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate to yield 3-aminophenylboronic acid pinacol ester.

Step 3: Acetylation of the Amino Group

Dissolve the 3-aminophenylboronic acid pinacol ester in a suitable solvent like

dichloromethane or tetrahydrofuran.

Add a base, such as triethylamine or pyridine (1.2 equivalents).

Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) or acetyl

chloride (1.1 equivalents).

Allow the reaction to warm to room temperature and stir for a few hours.

Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude 3-acetamidophenylboronic acid
pinacol ester.

Step 4: Hydrolysis of the Pinacol Ester

Dissolve the 3-acetamidophenylboronic acid pinacol ester in a mixture of a suitable

organic solvent (e.g., acetone or diethyl ether) and an aqueous acid solution (e.g., 1M HCl).

Stir the mixture vigorously at room temperature for several hours.

The product, 3-acetamidophenylboronic acid, will precipitate out of the solution.

Collect the solid by filtration, wash with cold water and a minimal amount of cold organic

solvent.

Dry the product under vacuum to obtain pure 3-acetamidophenylboronic acid.

Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
3-Acetamidophenylboronic acid is a widely used coupling partner in palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions.[4][5][6] This reaction is a powerful tool for the

formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are

common scaffolds in pharmaceuticals and functional materials.[4][6]

In a reaction vessel, combine the aryl halide (1 equivalent), 3-acetamidophenylboronic
acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05

equivalents), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2-3 equivalents).

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane,

or DMF) and water.

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30

minutes.
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Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the

starting materials are consumed, as monitored by TLC or LC-MS.

After cooling to room temperature, dilute the reaction mixture with water and extract with an

organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

compound.

Reactants

Reaction Conditions

Aryl Halide (R-X)

Coupled Product (R-Ar)

3-Acetamidophenylboronic Acid

Pd(0) Catalyst

Base

Solvent

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1265862?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development
3-Acetamidophenylboronic acid serves as a crucial building block in the synthesis of various

biologically active compounds, including kinase inhibitors.[7][8][9]

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies and

autoimmune diseases.[8][9] Several BTK inhibitors feature a phenyl-pyrimidine scaffold, which

can be synthesized using 3-acetamidophenylboronic acid via a Suzuki-Miyaura coupling

reaction.

Follow the general Suzuki-Miyaura protocol described in section 4.1, using a suitable

halogenated pyrimidine derivative as the aryl halide.

After purification, the resulting acetamido-substituted phenyl-pyrimidine can be further

modified. For example, the acetamido group can be hydrolyzed under acidic or basic

conditions to yield a primary amine, which can then be functionalized to introduce other

desired moieties for optimizing the inhibitor's potency and selectivity.
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Caption: Synthetic pathway for a BTK inhibitor using 3-acetamidophenylboronic acid.

Role in Chemical Sensing
The boronic acid moiety of 3-acetamidophenylboronic acid can reversibly bind to diols, such

as those found in saccharides.[7][10] This property has been exploited in the development of
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chemical sensors for glucose and other sugars.

Glucose Sensing
Sensors based on 3-acetamidophenylboronic acid derivatives can be fabricated by

immobilizing the boronic acid onto a transducer surface, such as an electrode or a polymer

matrix.[7][11] The binding of glucose to the boronic acid results in a measurable signal change,

such as a change in fluorescence, impedance, or color.

Electrode Functionalization:

Start with a clean electrode surface (e.g., screen-printed carbon electrode).

Functionalize the surface with 3-aminophenylboronic acid (a precursor to 3-
acetamidophenylboronic acid) via electrochemical or chemical methods.[7] For

instance, in-situ diazotization of 3-aminophenylboronic acid can be used to covalently

attach it to the carbon surface.

Subsequently, the amino group can be acetylated in a similar manner as described in the

synthesis protocol (Step 3).

Glucose Detection:

Immerse the functionalized electrode in a sample solution containing glucose.

The binding of glucose to the immobilized boronic acid will alter the electrochemical

properties of the electrode surface.

This change can be measured using techniques like electrochemical impedance

spectroscopy (EIS) or cyclic voltammetry (CV). The change in charge transfer resistance

(Rct) in EIS is often proportional to the glucose concentration.[7]
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Caption: Principle of a glucose sensor based on 3-acetamidophenylboronic acid.

Biological Activity and Signaling Pathways
Phenylboronic acids have been shown to exhibit biological activity, including the inhibition of

cancer cell migration.[3] This effect is attributed to the inhibition of the Rho GTPase signaling

pathway. While much of the research has focused on the parent phenylboronic acid, the

principles are likely applicable to its derivatives, including 3-acetamidophenylboronic acid.

Inhibition of the Rho GTPase Signaling Pathway
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the

actin cytoskeleton and are often dysregulated in cancer, leading to increased cell motility and

invasion. Phenylboronic acids have been shown to inhibit the activity of these GTPases.[12]

This inhibition leads to downstream effects on effector proteins like Rho-associated kinase

(ROCK), which in turn reduces the phosphorylation of myosin light chain (MLC), ultimately

leading to a decrease in actin-myosin contractility and cell migration.
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Caption: Inhibition of the Rho GTPase signaling pathway by 3-acetamidophenylboronic acid.

Conclusion
3-Acetamidophenylboronic acid is a valuable and versatile reagent for researchers in

chemistry, biology, and materials science. Its utility in Suzuki-Miyaura coupling, as a scaffold for
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drug discovery, and in the development of chemical sensors highlights its importance in

modern scientific research. The experimental protocols and data presented in this guide

provide a solid foundation for its application in various research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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